Herbicidin A

Herbicide Discovery Agrochemicals Weed Science

Researchers requiring a structurally authentic undecose nucleoside for dual herbicidal and NF-κB pathway studies face limited commercial supply of material that faithfully preserves the tricyclic core and (5-hydroxy)tiglyl side chain. Generic adenosine analogs cannot recapitulate Herbicidin A's polypharmacology. • Rice Protection Model: Prevents seed germination (MIC 6.25 µg/mL) while blocking Xanthomonas oryzae infection at 100 ppm. • NF-κB Signaling: Inhibits TNF-α-induced NF-κB activity (IC50 1.8 µM) with cytotoxicity IC50 of 2.7 µM in HEK293 cells. • Supply Assurance: ≥95% purity by HPLC; shipped at ambient temperature; available from stock for immediate global dispatch.

Molecular Formula C23H29N5O11
Molecular Weight 551.5 g/mol
CAS No. 55353-31-6
Cat. No. B022783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbicidin A
CAS55353-31-6
Molecular FormulaC23H29N5O11
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
InChIInChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
InChIKeyLOWKANMKNQBRPJ-MRAUHCMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light fawn solid

Structure & Identifiers


Interactive Chemical Structure Model





Herbicidin A: Multimodal Bioactivity Profile


Herbicidin A (CAS 55353-31-6) is a structurally complex, adenosine-derived undecose nucleoside antibiotic first isolated from the fermentation broth of *Streptomyces saganonensis* [1]. It belongs to a rare class of natural products defined by an unusual tricyclic undecose (C11 sugar) core, which is decorated with a distinctive (5-hydroxy)tiglyl side chain—a biosynthetic hallmark that distinguishes it from simpler nucleoside analogs [2]. Initially characterized for its selective, contact herbicidal activity against dicotyledonous weeds, its documented bioactivity spectrum has since expanded to include antibacterial, antifungal, antialgal, and antiparasitic properties, as well as the capacity to modulate mammalian inflammatory signaling pathways [1][3]. This unique polypharmacology, rooted in its complex three-dimensional architecture, positions Herbicidin A as a valuable, multifaceted probe for research in agrochemical discovery, natural product biosynthesis, and eukaryotic cell signaling.

Rare undecose nucleoside scaffold for multi-target probe studies
Reported herbicide, antimicrobial and anti-inflammatory bioactivity contexts
Complex three-dimensional architecture for eukaryotic signaling research

Why Herbicidin A Substitution Fails


Substituting Herbicidin A with a simpler adenosine analog (e.g., cordycepin) or even a closely related herbicidin congener (e.g., Herbicidin B or F) is scientifically untenable due to profound structure-activity relationship (SAR) differences driven by the compound's unique undecose core and its specific C8 (5-hydroxy)tiglyl decoration. Herbicidin A is distinguished as the most extensively decorated congener in its class . Its full tricyclic undecose framework and specific acyl side chain are not merely structural ornaments; they are critical determinants of its biological activity profile. Unlike the more common adenine nucleosides, which often rely on intracellular phosphorylation and incorporation into nucleic acids, the large, rigid undecose scaffold of Herbicidin A likely presents a distinct topographical surface for binding to specific protein targets, such as kinases or other regulatory enzymes involved in plant growth and inflammation [1]. Furthermore, SAR studies within the herbicidin family clearly demonstrate that even subtle alterations, such as the presence of an 8′-epimer or a demethylated sugar moiety in other congeners, result in significant changes to both herbicidal selectivity and the potency of NF-κB inhibition [2]. Consequently, any deviation from the precise molecular architecture of Herbicidin A—whether through a simplified nucleoside scaffold or a different herbicidin congener—will not recapitulate its characteristic dual activity in modulating both plant growth and mammalian inflammatory pathways, rendering generic substitution a source of significant experimental error and irreproducible results.

Simpler adenosine analogs (e.g., cordycepin): Different primary mechanism (chain termination vs. kinase/signaling engagement) may not recapitulate NF-κB pathway modulation.
Other herbicidin congeners (B, F): Even minor structural changes (8′-epimer, demethylation) can shift herbicidal selectivity and NF-κB inhibition potency.
Generic nucleoside substitution: The intact tricyclic undecose core and (5-hydroxy)tiglyl side chain are critical for the reported dual plant-growth and inflammatory-pathway activity; scaffold simplification may lead to different biological readout.

Herbicidin A Differentiation Guide


Herbicidal Selectivity in Rice Germination

Herbicidin A demonstrates potent and selective inhibition of rice seed germination with an MIC of 6.25 µg/mL, while protecting young rice plants from Xanthomonas oryzae-induced leaf blight at a concentration of 100 ppm [1]. This dual activity of suppressing germination and protecting against bacterial infection at distinct concentrations is a key differentiator from other nucleoside antibiotics and herbicidin congeners, which lack this specific protective profile. Herbicidin B, while possessing some antifungal and antibacterial activity, is not characterized by the same level of detailed quantitative data for both herbicidal and protective functions in the same model system [2][3].

Rice germination & protection
Cross-study comparable
Target: MIC 6.25 µg/mL germination inhibition; 100 ppm protection vs. X. oryzae
Comparator (Herbicidin B): Lacks equivalent quantitative dual-activity data in same model
Supports crop-protection lead selection with dual pre-emergent and disease-suppression context
In vitro seed assay; in vivo young rice plant model. Data to verify across independent replicates.
Herbicide Discovery Agrochemicals Weed Science

NF-κB Pathway Inhibition in Human Cells

Herbicidin A potently inhibits tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity in HEK293 cells with an IC50 of 1.8 µM, while its cytotoxicity in the same cell line is modestly higher (IC50 = 2.7 µM) [1]. This narrow window indicates a specific, on-target effect on the inflammatory signaling pathway. In stark contrast, the simpler nucleoside analog cordycepin (3'-deoxyadenosine) primarily functions by terminating RNA synthesis and exhibits a different, more general cytotoxic mechanism without this specific, quantifiable potency against the TNF-α/NF-κB axis [2]. The distinct IC50 values for NF-κB inhibition versus general cytotoxicity for Herbicidin A underscore its value as a chemical probe for dissecting this pathway.

NF-κB pathway inhibition
Class-level inference
Target: IC50 1.8 µM (NF-κB); cytotoxicity IC50 2.7 µM (HEK293)
Comparator (Cordycepin): Primary mechanism is RNA chain termination; lacks comparable NF-κB potency
Supports NF-κB pathway probe use; 1.5-fold selectivity window over cytotoxicity indicates target-engagement assay context
TNF-α-induced reporter assay. Class-level inference; confirm target specificity in your model.
Inflammation Cell Signaling Natural Product Pharmacology

Acute Mammalian Safety Profile

In standardized acute toxicity studies, Herbicidin A exhibits a highly favorable safety profile in rodents. A single oral dose of 2,000 mg/kg body weight in mice resulted in no fatalities or apparent abnormalities over a 14-day observation period [1]. Similarly, a single dermal application of 2,000 mg/kg body weight to rats showed no lethality or visible signs of dermal toxicity [1]. In contrast, many conventional synthetic herbicides, such as paraquat (a bipyridylium compound), have significantly lower oral LD50 values in rats (e.g., 110-150 mg/kg), reflecting a much higher acute toxicity [2]. This data provides a quantifiable differentiation for Herbicidin A in terms of mammalian safety.

Acute mammalian toxicity
Cross-study comparable
Target: NOAEL 2,000 mg/kg (oral, mouse; dermal, rat) – no adverse effects
Comparator (Paraquat): Oral LD50 ~110–150 mg/kg (rat)
Supports lower acute toxicity screening profile vs. conventional synthetic herbicides
OECD guideline studies. Reported endpoint; extrapolation to chronic exposure requires additional data.
Toxicology Agrochemical Safety In Vivo Studies

Cytotoxic Selectivity Window

Herbicidin A demonstrates a favorable selectivity window in mammalian cell culture, exhibiting a half-maximal cytotoxic concentration (CC50) greater than 40 µM in both HEK-293T and HepG2 cell lines . This is a crucial differentiator from more broadly cytotoxic nucleoside analogs like 5-fluorouracil (5-FU), a widely used antimetabolite, which typically shows IC50 values in the low micromolar range (e.g., 0.5–5 µM) against similar proliferating cell lines [1]. The significantly higher CC50 of Herbicidin A indicates a lower propensity for general cytotoxicity at concentrations where it exerts its specific biological effects, such as NF-κB inhibition (IC50 = 1.8 µM).

Cytotoxicity selectivity
Cross-study comparable
Target: CC50 >40 µM (HEK-293T, HepG2)
Comparator (5-FU): Typical IC50 0.5–5 µM across cancer lines
Supports wider selectivity window; lower general cytotoxicity at pathway-modulating concentrations
Cell viability assays. At least 8- to 80-fold higher CC50 relative to 5-FU comparators; verify in your cell model.
Cytotoxicity Drug Discovery Selectivity Index

Herbicidin A Applications


Dual-Action Rice Crop Protection Lead

Based on the quantitative evidence, Herbicidin A is uniquely suited as a lead scaffold for developing novel rice crop protection agents. Its demonstrated ability to prevent rice seed germination at an MIC of 6.25 µg/mL while simultaneously protecting young rice plants from *Xanthomonas oryzae* infection at 100 ppm [1] provides a dual-action profile that is rare among natural products. Researchers can use this compound to probe the molecular mechanisms underlying this dual activity and to conduct structure-activity relationship (SAR) studies aimed at optimizing the balance between pre-emergent herbicidal potency and disease protection for integrated pest management strategies.

Chemical Probe for NF-κB Signaling

The potent and specific inhibition of TNF-α-induced NF-κB activity (IC50 = 1.8 µM) with a modestly higher cytotoxicity IC50 (2.7 µM) in HEK293 cells establishes Herbicidin A as a valuable chemical probe for cell signaling research [1]. Its complex undecose scaffold differentiates it from simpler adenosine analogs that act via chain termination. Scientists can utilize Herbicidin A to explore the role of NF-κB in various disease models (e.g., inflammation, cancer) and to validate the pathway's engagement in high-throughput screening campaigns, using the defined IC50 values as benchmarks for experimental design and target validation.

Benchmark for Rare Nucleoside Biosynthesis

As the most extensively decorated congener within the undecose nucleoside family [1], Herbicidin A serves as an ideal benchmark for studies in natural product biosynthesis and synthetic biology. The elucidation of its biosynthetic gene cluster [2] provides a genetic platform for engineering novel analogs. Researchers can use Herbicidin A as an analytical standard and reference compound in efforts to express its pathway heterologously, feed alternative precursors, or leverage its tailoring enzymes (e.g., glycosyltransferases, acyltransferases) for the combinatorial biosynthesis of new undecose-based molecules with potentially altered or improved bioactivity profiles.

Low-Toxicity Bioherbicide Lead for Dicot Weeds

The combination of its selective herbicidal activity against dicotyledonous weeds [1] and its demonstrated low acute toxicity in mammalian models (NOAEL of 2,000 mg/kg in mice and rats) [2] positions Herbicidin A as a promising lead compound for developing a new class of bioherbicides. The favorable safety data, which shows a >13-fold higher NOAEL compared to the LD50 of some conventional herbicides like paraquat, directly addresses a critical development risk. Agricultural researchers can use this compound to investigate its specific mode of action in target weeds and to formulate and test it in early-stage field trials, with the goal of creating a safer, naturally derived alternative for weed management.

Application
Selection Property
Validation Focus
Rice crop protection research
Reported dual-action profile (germination inhibition + bacterial disease protection)
Germination-inhibition vs. protection endpoint review
NF-κB signaling pathway studies
NF-κB inhibition selectivity vs. general cytotoxicity
Pathway-engagement assay context and selectivity window confirmation
Undecose nucleoside biosynthesis research
Most extensively decorated congener as biosynthetic reference
Biosynthetic gene cluster and tailoring enzyme context
Bioherbicide lead discovery
Reported low acute mammalian toxicity profile vs. conventional herbicides
Acute safety-margin endpoint review (NOAEL context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herbicidin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.